3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Adenosine receptor GPCR pharmacology A2B antagonist

3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8) is a small-molecule heterocyclic compound (C14H9N5O, MW 263.26) belonging to the pyrazolo[1,5-a]pyrimidine benzamide class. This scaffold is recognized as a pharmacologically privileged kinase-inhibitor chemotype, with numerous derivatives reported as inhibitors of cyclin-dependent kinases, tyrosine kinases, and adenosine receptors.

Molecular Formula C14H9N5O
Molecular Weight 263.26
CAS No. 2034621-04-8
Cat. No. B2678294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS2034621-04-8
Molecular FormulaC14H9N5O
Molecular Weight263.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C#N
InChIInChI=1S/C14H9N5O/c15-7-10-2-1-3-11(6-10)14(20)18-12-8-16-13-4-5-17-19(13)9-12/h1-6,8-9H,(H,18,20)
InChIKeyOKUIJUINIUUUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8): Chemical Identity, Scaffold Class, and Procurement Baseline


3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8) is a small-molecule heterocyclic compound (C14H9N5O, MW 263.26) belonging to the pyrazolo[1,5-a]pyrimidine benzamide class [1]. This scaffold is recognized as a pharmacologically privileged kinase-inhibitor chemotype, with numerous derivatives reported as inhibitors of cyclin-dependent kinases, tyrosine kinases, and adenosine receptors [2]. The compound features a 3-cyano substituent on the benzamide ring directly linked to the pyrazolo[1,5-a]pyrimidine core at the 6-position, distinguishing it from both the unsubstituted parent scaffold and analogs bearing alternative benzamide substituents. Experimentally determined bioactivity data curated in ChEMBL and ZINC databases confirm measurable engagement of adenosine receptor subtypes (A1, A2A, A2B), providing a quantitative foundation for target-specific applications [3].

Why Generic Substitution of 3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8) Is Not Advisable: Structural and Pharmacological Barriers


Within the pyrazolo[1,5-a]pyrimidine benzamide series, even minor substituent changes on the benzamide ring produce substantial shifts in target engagement, selectivity, and physicochemical properties. The unsubstituted parent compound N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (MW 238.24) lacks the 3-cyano group that contributes both a hydrogen-bond acceptor and an electron-withdrawing motif capable of modulating binding-pocket interactions . Analogs bearing alternative substituents at the 2-position (e.g., 2-CF3, 2-methyl) or on the pyrazolo[1,5-a]pyrimidine core exhibit divergent kinase inhibition profiles—some favoring CDK2/TRKA dual inhibition (IC50 0.09–0.45 µM), others targeting DDR1 (IC50 6.8–7.0 nM) or c-KIT [1]. Direct adenosine receptor binding data (ChEMBL/ZINC) show that 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide engages A2B with a pKi of 7.64, whereas closely related analogs may display altered subtype selectivity or lose adenosine receptor activity entirely [2]. Generic interchange without quantitative target-profile matching therefore risks selecting a compound with irrelevant or absent activity for the intended assay system.

Product-Specific Quantitative Differentiation Evidence for 3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8)


Adenosine A2B Receptor Affinity (pKi 7.64): Quantitative Target Engagement Differentiating 3-Cyano from Unsubstituted Parent and 2-Substituted Analogs

3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide demonstrates measurable binding affinity for the human adenosine A2B receptor with a pKi of 7.64 (Ki ≈ 23 nM), as curated in ChEMBL from a 2010 publication [1]. In contrast, the unsubstituted parent scaffold N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has no reported adenosine receptor activity in the same database, and 2-substituted analogs (e.g., 2-CF3 or 2-methyl variants) are annotated primarily as kinase inhibitors (CDK, DDR1, c-KIT) rather than adenosine receptor ligands [2]. The 3-cyano group on the benzamide ring thus confers adenosine receptor engagement not observed with the unsubstituted or 2-substituted benzamide congeners.

Adenosine receptor GPCR pharmacology A2B antagonist

Adenosine Receptor Subtype Selectivity Profile: A2B (pKi 7.64) vs. A1 (pKi 6.32) and A2A (pKi 5.78)

Within the adenosine receptor family, 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibits a rank-order affinity of A2B (pKi 7.64) > A1 (pKi 6.32) > A2A (pKi 5.78), corresponding to approximately 21-fold selectivity for A2B over A2A and approximately 21-fold selectivity for A2B over A1 [1]. This profile is distinct from the broader pyrazolo[1,5-a]pyrimidine class, where many derivatives are optimized as A2A-selective antagonists (e.g., pyrazolo[1,5-a]pyrimidine 4h and related morpholine derivatives developed for Parkinson's disease) [2]. The 3-cyano benzamide substitution pattern thus shifts selectivity toward the A2B subtype, which is associated with inflammatory and immune modulation pathways rather than CNS indications.

Receptor selectivity A2B selectivity GPCR subtype profiling

Physicochemical Differentiation: Molecular Weight (263.26), logP, and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Parent Scaffold

The introduction of the 3-cyano group increases the molecular weight from 238.24 (unsubstituted parent, C13H10N4O) to 263.26 (C14H9N5O), adds one hydrogen-bond acceptor (the nitrile nitrogen), and increases the computed logP to approximately 2.68 (ZINC-predicted) [1]. These changes place the compound within a distinct physicochemical space compared to the unsubstituted parent (logP estimated ~1.5–1.8 for the parent scaffold) and differentiate it from 2-substituted analogs. The 3-cyano substitution maintains a fully aromatic, sp²-hybridized scaffold (fraction sp³ = 0.00) with 4 rings and 20 heavy atoms, preserving planarity while modulating polarity and hydrogen-bonding capacity [1]. The 3-cyano group also introduces a metabolically stable electron-withdrawing substituent that is less susceptible to oxidative metabolism compared to methyl or alkoxy substituents commonly employed at the benzamide position in related analogs [2].

Physicochemical properties Drug-likeness logP

Kinase Inhibition Class-Level Inference: Cyano-Substituted Benzamides as Privileged Kinase Inhibitor Fragments

Within the broader pyrazolo[1,5-a]pyrimidine benzamide class, the 3-cyano substituent serves as both a hydrogen-bond acceptor and an electron-withdrawing group that can engage kinase hinge regions or allosteric pockets. Direct-linked pyrazolo[1,5-a]pyrimidin-6-yl benzamides have been shown to support dual kinase engagement (e.g., CDK2 IC50 = 0.09–0.23 µM; TRKA IC50 = 0.45 µM for optimized analogs 6t and 6s) . Separately, 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidines have been identified as CK2 inhibitor starting points through kinase-focused subset screening [1]. While the target compound itself lacks published kinase IC50 data in curated databases, the combination of the 3-cyano benzamide motif with the pyrazolo[1,5-a]pyrimidine scaffold positions it within a chemotype known to yield nanomolar kinase inhibitors upon further optimization. In contrast, the unsubstituted parent benzamide lacks the cyano hydrogen-bond acceptor that frequently contributes to kinase hinge binding in this series [2].

Kinase inhibition Structure-activity relationship Cyano pharmacophore

Best-Fit Research and Industrial Application Scenarios for 3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8)


Adenosine A2B Receptor Pharmacological Tool Compound for In Vitro Binding and Functional Assays

With a documented A2B pKi of 7.64 and ~21-fold selectivity over A1 and A2A subtypes [1], this compound is suited as a reference ligand for A2B receptor binding assays, competitive displacement studies, and functional cAMP assays in recombinant cell lines expressing human ADORA2B. Its selectivity profile allows discrimination of A2B-mediated signaling from A1- or A2A-driven effects in tissues co-expressing multiple adenosine receptor subtypes.

Kinase Inhibitor Medicinal Chemistry Starting Scaffold with a Built-In Cyano Pharmacophore

The 3-cyano benzamide motif is a recognized kinase-binding pharmacophore [2], and the pyrazolo[1,5-a]pyrimidine core is a validated kinase inhibitor scaffold. This compound provides a tractable starting point for structure-activity relationship (SAR) exploration toward CDK, CK2, or other kinase targets, with the cyano group available for further derivatization or as a metabolic stabilizer.

Chemical Probe for Adenosine Receptor Subtype Deconvolution in Inflammation and Immune-Oncology Models

A2B adenosine receptors are upregulated under hypoxic and inflammatory conditions and are implicated in tumor immune evasion. The A2B-preferring affinity of this compound (pKi 7.64) [1], combined with its distinct selectivity versus A2A (pKi 5.78), enables its use as a chemical probe to dissect A2B-specific contributions in macrophage polarization, T-cell suppression, or cytokine release assays, where A2A-selective pyrazolo[1,5-a]pyrimidines would produce confounding results [3].

Reference Standard for Analytical Method Development and Compound Library Annotation

The well-defined structure (InChIKey OKUIJUINIUUUFS-UHFFFAOYSA-N), moderate molecular weight (263.26), and availability of computed physicochemical parameters (logP ~2.68, fraction sp³ 0.00) [4] make this compound suitable as a reference standard for LC-MS method development, purity assay calibration, and compound library QC in screening collections where pyrazolo[1,5-a]pyrimidine analogs are being profiled.

Quote Request

Request a Quote for 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.